molecular formula C18H15NO3S3 B11177514 2-furyl(6-methoxy-4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)methanone

2-furyl(6-methoxy-4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)methanone

Cat. No.: B11177514
M. Wt: 389.5 g/mol
InChI Key: SWPFLDNGURQGRO-UHFFFAOYSA-N
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Description

2-furyl(6-methoxy-4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)methanone is a complex organic compound featuring a quinoline core with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-furyl(6-methoxy-4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)methanone typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Quinoline Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Thioxo Group: This can be achieved through the reaction of the quinoline derivative with sulfur-containing reagents.

    Attachment of the Furyl Group: This step usually involves a coupling reaction, such as a Suzuki or Heck reaction, to introduce the furyl moiety.

    Methoxylation and Methylation: These functional groups are introduced through standard organic reactions like methylation using methyl iodide and methoxylation using methanol in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions and scaling up the reactions using industrial-grade reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur and methoxy groups, using reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can target the quinoline core or the thioxo group, using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, especially at the furyl and quinoline positions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced quinoline derivatives.

    Substitution: Various substituted quinoline or furyl derivatives.

Scientific Research Applications

Structural Characteristics

The compound is characterized by:

  • Furan Ring : A five-membered aromatic ring that can enhance biological activity.
  • Dithioloquinoline Framework : This moiety is known for its diverse pharmacological properties.
  • Thioxo Group and Methoxy Substituent : These functional groups potentially increase reactivity and solubility.

Pharmacological Applications

Research indicates that compounds similar to 2-furyl(6-methoxy-4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)methanone may exhibit significant biological activities:

Antimicrobial Activity

Compounds within the dithioloquinoline class have shown promising antimicrobial properties. For instance:

  • Antibacterial Activity : Studies have indicated that derivatives exhibit activity against various bacterial strains, including Mycobacterium smegmatis and Pseudomonas aeruginosa .
  • Antifungal Activity : The compound's structural characteristics suggest potential effectiveness against fungal pathogens like Candida albicans .

Anticancer Potential

The unique structure of this compound may also contribute to anticancer activity:

  • Preliminary studies suggest that similar compounds can inhibit cancer cell proliferation through various mechanisms .

Case Studies and Research Findings

Recent studies have focused on the synthesis and evaluation of compounds similar to this compound. For example:

  • A study demonstrated significant antimicrobial activity in synthesized dithioloquinoline derivatives against multiple microbial strains .

Mechanism of Action

The mechanism of action of 2-furyl(6-methoxy-4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)methanone involves its interaction with various molecular targets. The quinoline core can intercalate with DNA, while the thioxo and furyl groups can interact with proteins and enzymes, potentially inhibiting their function. The methoxy and methyl groups can enhance the compound’s lipophilicity, aiding in its cellular uptake.

Comparison with Similar Compounds

Similar Compounds

    Quinoline Derivatives: Compounds like chloroquine and quinine share the quinoline core but differ in their functional groups.

    Thioxo Compounds: Compounds containing thioxo groups, such as thioamides, have similar sulfur chemistry but lack the complex quinoline structure.

    Furyl Compounds: Furyl derivatives, like furfural, share the furyl group but differ significantly in their overall structure.

Uniqueness

The uniqueness of 2-furyl(6-methoxy-4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)methanone lies in its combination of a quinoline core with thioxo, methoxy, and furyl groups. This combination provides a versatile platform for chemical modifications and potential biological activities, setting it apart from other compounds with similar individual functional groups.

Biological Activity

The compound 2-furyl(6-methoxy-4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)methanone is a complex organic molecule known for its unique structural characteristics. This compound features a furan ring and a dithioloquinoline moiety, which are associated with various biological activities. The presence of functional groups such as thioxo and methoxy enhances its reactivity and solubility, making it a promising candidate for further pharmacological research.

Structural Characteristics

The molecular formula of this compound is C18H15NO3S3C_{18}H_{15}NO_3S_3. Its structural elements include:

  • Furan ring : A five-membered aromatic ring containing oxygen.
  • Dithioloquinoline moiety : A fused bicyclic structure that contributes to the compound's biological activity.
  • Thioxo group : Enhances reactivity and potential interaction with biological targets.

Biological Activity

Research indicates that compounds similar to this compound exhibit significant biological activities including:

  • Antimicrobial properties : Compounds in this class have shown effectiveness against various bacterial strains.
  • Anticancer activity : Preliminary studies suggest potential efficacy against cancer cell lines.

Comparative Analysis of Related Compounds

A comparison of structurally related compounds highlights their biological activities:

Compound NameStructural FeaturesBiological Activity
6-MethoxyquinolineQuinoline baseAntimicrobial
Dithiocarbamate derivativesThioether functionalityAnticancer
Thioxoquinoline derivativesThioxo groupAntioxidant

The mechanisms by which this compound exerts its biological effects are currently under investigation. Initial studies focus on:

  • Binding affinity : Assessing how effectively the compound interacts with specific biological targets.
  • Cellular assays : Evaluating the cytotoxic effects on cancer cell lines such as MDA-MB-231.

Case Studies and Research Findings

Several studies have explored the biological activities of compounds related to this compound:

  • Antimicrobial Evaluation : A study reported the synthesis of new heterocyclic compounds demonstrating significant antimicrobial activity against various pathogens .
  • Anticancer Screening : Research identified novel anticancer compounds through screening drug libraries on multicellular spheroids. Some derivatives exhibited potent inhibitory effects on tumor growth .
  • Structure–Activity Relationship (SAR) : Investigations into SAR revealed that modifications in the chemical structure could enhance cytotoxicity against specific cancer cell lines .

Properties

Molecular Formula

C18H15NO3S3

Molecular Weight

389.5 g/mol

IUPAC Name

furan-2-yl-(6-methoxy-4,4-dimethyl-1-sulfanylidenedithiolo[3,4-c]quinolin-5-yl)methanone

InChI

InChI=1S/C18H15NO3S3/c1-18(2)15-13(17(23)25-24-15)10-6-4-7-11(21-3)14(10)19(18)16(20)12-8-5-9-22-12/h4-9H,1-3H3

InChI Key

SWPFLDNGURQGRO-UHFFFAOYSA-N

Canonical SMILES

CC1(C2=C(C3=C(N1C(=O)C4=CC=CO4)C(=CC=C3)OC)C(=S)SS2)C

Origin of Product

United States

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